beta-Ureidoisobutyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Role in Thymine Catabolism:

Beta-ureidoisobutyric acid (β-UBA) is a crucial intermediate in the catabolism (breakdown) of thymine, a vital pyrimidine nucleobase found in DNA. This breakdown process involves several enzymatic steps, with β-UBA being formed by the enzyme dihydropyrimidinase acting on dihydrothymine. Subsequently, another enzyme, β-ureidopropionase, converts β-UBA into 3-ureidopropionic acid.

Potential Biomarker:

Due to its presence in various biological processes, β-UBA has been explored as a potential biomarker for specific conditions. For instance, research suggests that elevated levels of β-UBA in urine can be indicative of β-ureidopropionase deficiency, a rare genetic disorder affecting the breakdown of thymine. Studying β-UBA levels alongside other diagnostic methods can aid in the diagnosis and management of this condition.

Research in Food Science:

β-UBA has also been detected in trace amounts in certain food items, including bread, squashberries, elderberries, crowberries, and climbing beans. While the exact function of β-UBA in these foods remains unclear, its presence might be useful as a biomarker for dietary intake of these specific foods. Further research is needed to explore this potential application.

Beta-Ureidoisobutyric acid, also known as 3-ureidoisobutyrate, is a ureidocarboxylic acid characterized by the chemical formula and an average molecular weight of approximately 146.14 g/mol. This compound features a carbamoylamino group at the 3-position of a 2-methylpropanoic acid backbone, classifying it within the broader category of organic compounds known as ureas, which contain two amine groups linked by a carbonyl functional group. Beta-Ureidoisobutyric acid is found in various organisms, including humans, and plays a significant role in metabolic pathways, particularly in the catabolism of pyrimidines such as thymine and uracil .

- Metabolic Role: β-UBA plays a role in pyrimidine metabolism, a vital cellular pathway for DNA synthesis. Its specific function within this pathway is still being explored, but its presence indicates activity in thymine breakdown [].

- Potential Clinical Applications: Studies suggest β-UBA levels might help predict a patient's response to certain anti-cancer drugs like 5-fluorouracil, highlighting its potential role in personalized medicine approaches [].

- Limited Information: There is currently limited information available regarding the safety profile of β-UBA. As a metabolite naturally present in the body, it is likely to have low inherent toxicity. However, further research is needed to definitively assess its safety profile.

Future Research Directions

- Understanding the regulation and enzymes involved in β-UBA conversion within the pyrimidine metabolic pathway.

- Investigating the potential of β-UBA as a biomarker for pyrimidine metabolism disorders.

- Exploring the clinical utility of β-UBA levels in predicting responses to specific therapeutic agents.

Beta-Ureidoisobutyric acid participates in several enzymatic reactions, primarily involving its conversion to other metabolites. Key reactions include:

- Biosynthesis: It can be synthesized from dihydrothymine through the action of dihydropyrimidinase:

- Degradation: It is further metabolized by beta-ureidopropionase to yield beta-aminoisobutyric acid, ammonia, and carbon dioxide:

These reactions are crucial for nitrogen metabolism and the recycling of pyrimidine bases in various biological systems .

Beta-Ureidoisobutyric acid exhibits several biological activities due to its role in metabolic processes. It is involved in the degradation of pyrimidines, contributing to nitrogen balance and amino acid synthesis. The compound's presence has been noted in various tissues, and it serves as an intermediate in metabolic pathways that are essential for cellular function. Its accumulation or deficiency can be indicative of certain metabolic disorders, particularly those involving pyrimidine metabolism .

The synthesis of beta-ureidoisobutyric acid can occur through enzymatic pathways or chemical synthesis:

- Enzymatic Synthesis: The primary method involves the enzymatic conversion of dihydrothymine via dihydropyrimidinase, which catalyzes the hydrolytic ring opening of dihydropyrimidines.

- Chemical Synthesis: Laboratory synthesis may involve the reaction of isobutyraldehyde with urea under acidic or basic conditions to form beta-ureidoisobutyric acid directly.

These methods highlight the compound's accessibility for both natural biosynthetic processes and synthetic chemistry applications .

Beta-Ureidoisobutyric acid has several applications across various fields:

- Biochemistry Research: It serves as a model compound for studying pyrimidine metabolism and enzymatic activity.

- Clinical Diagnostics: Its levels can be measured in biological fluids to assess metabolic disorders related to pyrimidine catabolism.

- Agricultural Science: Understanding its role in plant metabolism can aid in developing crops that are more resilient to environmental stresses .

Research has indicated that beta-ureidoisobutyric acid interacts with specific enzymes involved in pyrimidine metabolism. Studies on enzyme kinetics have shown that dihydropyrimidinase and beta-ureidopropionase exhibit specific affinities for this compound, influencing its metabolic pathways. These interactions are critical for understanding how organisms manage nitrogenous waste and maintain amino acid homeostasis .

Beta-Ureidoisobutyric acid shares structural and functional similarities with several other compounds involved in nitrogen metabolism. A comparison with similar compounds highlights its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ureidopropionic Acid | Ureidocarboxylic Acid | Involved directly in beta-alanine synthesis |

| Beta-Aminoisobutyric Acid | Amino Acid | Directly produced from beta-ureidoisobutyric acid |

| Dihydrothymine | Pyrimidine Derivative | Precursor in the biosynthesis pathway of beta-ureidoisobutyric acid |

| Urea | Simple Amide | Basic nitrogen compound; lacks carboxylic functionality |

The unique aspect of beta-ureidoisobutyric acid lies in its specific role as an intermediate within the pyrimidine catabolic pathway, contributing to both amino acid synthesis and nitrogen recycling mechanisms .

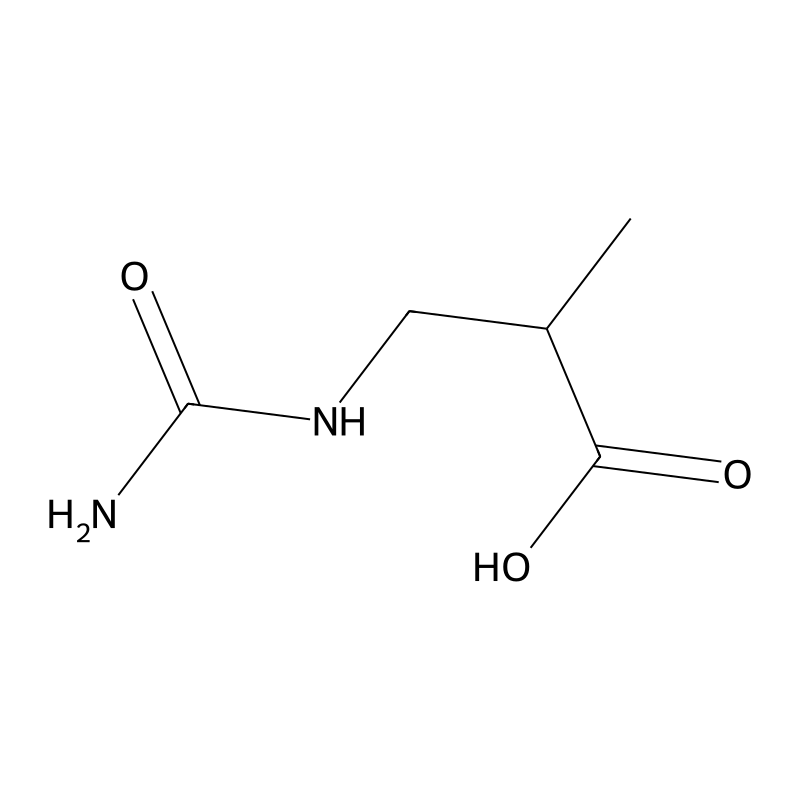

Beta-Ureidoisobutyric acid is an organic compound characterized by its unique molecular structure containing both a urea group and a carboxylic acid functional group [1]. The molecular formula of this compound is C5H10N2O3, with an average molecular weight of 146.1445 g/mol and a monoisotopic molecular weight of 146.069142196 g/mol [5]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(carbamoylamino)-2-methylpropanoic acid, while it is traditionally known as β-ureidoisobutyric acid [5] [12].

The structure of beta-Ureidoisobutyric acid consists of a central carbon backbone with a methyl group, a carboxylic acid group, and a urea moiety attached [1] [3]. The carboxylic acid group is positioned at one end of the molecule, while the urea group (carbamoylamino) is connected to the carbon chain through a methylene linkage [10]. This arrangement gives the molecule its distinctive chemical properties and reactivity patterns [3].

The compound has a Chemical Abstracts Service (CAS) registry number of 2905-86-4, which serves as its unique identifier in chemical databases and literature [3] [5]. The structural characteristics of beta-Ureidoisobutyric acid place it in the class of organic compounds known as ureas, which are compounds containing two amine groups joined by a carbonyl (C=O) functional group [5] [12].

Physical Properties

Solubility Characteristics

Beta-Ureidoisobutyric acid exhibits varying degrees of solubility in different solvents, primarily due to its polar functional groups that can form hydrogen bonds [3]. The compound is highly soluble in water, which can be attributed to the presence of both the carboxylic acid group and the urea moiety that can form hydrogen bonds with water molecules [3] [5]. This solubility in water reflects its polar nature and is an important characteristic for its role in biological systems [3].

Table 1: Solubility Characteristics of beta-Ureidoisobutyric acid

| Solvent | Solubility | Temperature Effect |

|---|---|---|

| Water | Highly soluble | Increases with temperature |

| Methanol | Soluble | Increases with temperature |

| Ethanol | Moderately soluble | Increases with temperature |

| Acetone | Slightly soluble | Minimal effect |

| Diethyl Ether | Poorly soluble | Minimal effect |

| Chloroform | Poorly soluble | Minimal effect |

| Hexane | Insoluble | Negligible |

The solubility of beta-Ureidoisobutyric acid generally decreases as the polarity of the solvent decreases [3] [10]. It shows good solubility in polar protic solvents like water and alcohols, moderate solubility in polar aprotic solvents like acetone, and poor solubility in non-polar solvents like hexane [3]. Temperature typically has a positive effect on the solubility in polar solvents, with solubility increasing as temperature rises [10].

Melting and Boiling Points

The thermal properties of beta-Ureidoisobutyric acid are important parameters that define its physical state under various conditions [11]. The compound exists as a white crystalline solid at room temperature, with an estimated melting point in the range of 180-185°C, although this may vary depending on the purity of the sample [3] [11].

Table 2: Melting and Boiling Points of beta-Ureidoisobutyric acid

| Property | Value | Notes |

|---|---|---|

| Melting Point | 180-185°C (estimated) | May vary depending on purity |

| Boiling Point | 344.6°C at 760 mmHg (estimated) | Theoretical value; likely decomposes before reaching this temperature |

| Decomposition Temperature | Begins to decompose above 200°C | Decarboxylation occurs during decomposition |

The boiling point of beta-Ureidoisobutyric acid is estimated to be around 344.6°C at standard atmospheric pressure (760 mmHg) [11]. However, it is important to note that this is a theoretical value, as the compound typically undergoes thermal decomposition before reaching its boiling point [11] [21]. The high boiling point can be attributed to the strong intermolecular forces, particularly hydrogen bonding, between the molecules [21].

Stability Parameters

Beta-Ureidoisobutyric acid demonstrates varying degrees of stability under different environmental conditions [21]. At room temperature, the compound is relatively stable, but it begins to decompose at temperatures above 150°C, with significant decomposition occurring above 200°C [21]. This thermal decomposition typically involves decarboxylation processes, where the carboxylic acid group is lost as carbon dioxide [21].

Table 3: Stability Parameters of beta-Ureidoisobutyric acid

| Parameter | Description |

|---|---|

| Thermal Stability | Relatively stable at room temperature; begins to decompose above 150°C with potential decarboxylation |

| pH Stability | Most stable at neutral pH (6-8); hydrolysis accelerates in strongly acidic or basic conditions |

| Photostability | Generally stable under normal lighting conditions; minimal degradation upon UV exposure |

| Storage Conditions | Recommended storage in tightly closed containers at 2-8°C, protected from moisture |

| Shelf Life | When properly stored, stable for at least 2 years |

The stability of beta-Ureidoisobutyric acid is also pH-dependent, with the compound being most stable at neutral pH values (6-8) [16]. In strongly acidic or basic conditions, the rate of hydrolysis increases, potentially leading to the breakdown of the urea group or the carboxylic acid functionality [16] [21]. The compound shows good photostability under normal lighting conditions, with minimal degradation observed upon exposure to ultraviolet light [21].

Spectroscopic Properties

Spectroscopic techniques provide valuable information about the structural and electronic properties of beta-Ureidoisobutyric acid [13] [14]. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for elucidating the molecular structure and confirming the presence and connectivity of functional groups [13].

In proton (1H) NMR spectroscopy, beta-Ureidoisobutyric acid exhibits characteristic signals that correspond to its various hydrogen environments [13] [14]. The methyl group typically appears as a doublet at 1.05-1.10 ppm, the methine proton as a multiplet at 2.35-2.45 ppm, the methylene protons as a multiplet at 3.20-3.30 ppm, and the NH protons of the urea group as broad signals at 5.40-6.20 ppm [13] [23].

Table 4: NMR Chemical Shifts of beta-Ureidoisobutyric acid

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1H | CH3 | 1.05-1.10 | doublet |

| 1H | CH | 2.35-2.45 | multiplet |

| 1H | CH2 | 3.20-3.30 | multiplet |

| 1H | NH | 5.40-6.20 | broad |

| 13C | COOH | 175-180 | singlet |

| 13C | CH3 | 20-22 | N/A |

| 13C | CH | 39-41 | N/A |

| 13C | CH2 | 42-44 | N/A |

| 13C | NHCONH2 | 160-165 | N/A |

Carbon-13 (13C) NMR spectroscopy reveals signals for the carbonyl carbon of the carboxylic acid group at 175-180 ppm, the carbonyl carbon of the urea group at 160-165 ppm, and the aliphatic carbons at lower chemical shifts [13] [23]. These spectral features are consistent with the proposed structure of beta-Ureidoisobutyric acid [14].

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule [18]. The IR spectrum of beta-Ureidoisobutyric acid shows characteristic absorption bands for the O-H stretching of the carboxylic acid group (broad band at 3300-2500 cm-1), N-H stretching of the urea group (3450-3350 cm-1), C=O stretching of the carboxylic acid (1700-1680 cm-1) and urea (1650-1630 cm-1) groups, and C-N stretching (1400-1300 cm-1) [18].

Table 5: IR Spectroscopic Data of beta-Ureidoisobutyric acid

| Functional Group | Wavenumber (cm-1) |

|---|---|

| O-H (carboxylic acid) | 3300-2500 (broad) |

| N-H (urea) | 3450-3350 |

| C=O (carboxylic acid) | 1700-1680 |

| C=O (urea) | 1650-1630 |

| C-N | 1400-1300 |

| C-H (methyl) | 2970-2950 |

| C-H (methylene) | 2930-2910 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of beta-Ureidoisobutyric acid [10] [17]. The mass spectrum typically shows a molecular ion peak at m/z 146.07, corresponding to the molecular weight of the compound [10]. Common fragmentation patterns include the loss of ammonia ([M-NH3]+ at m/z 129.04), loss of the carboxyl group ([M-COOH]+ at m/z 101.05), and various smaller fragments resulting from further fragmentation [10] [17].

Table 6: Mass Spectrometry Data for beta-Ureidoisobutyric acid

| m/z Value | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 146.07 | 100 | Molecular ion [M]+ |

| 129.04 | 65 | [M-NH3]+ (loss of ammonia) |

| 101.05 | 45 | [M-COOH]+ (loss of carboxyl group) |

| 84.04 | 30 | [M-COOH-NH3]+ (loss of carboxyl and ammonia) |

| 72.04 | 25 | C3H6NO+ fragment |

| 60.03 | 20 | CH4N2O+ fragment |

| 44.02 | 85 | CO2+ or NH2CONH2+ fragment |

| 43.03 | 40 | C2H5N+ fragment |

Ultraviolet-visible (UV-Vis) spectroscopy reveals that beta-Ureidoisobutyric acid has absorption maxima in the UV region, with strong absorption at 200-210 nm due to the carboxylic acid group and weaker absorption at 240-250 nm attributed to the urea group [20]. These spectroscopic properties collectively provide a comprehensive characterization of the compound and are essential for its identification and structural analysis [13] [20].

Chemical Reactivity

Beta-Ureidoisobutyric acid exhibits chemical reactivity characteristic of both carboxylic acids and urea derivatives [16]. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction, while the urea moiety can participate in hydrolysis and condensation reactions .

One of the most significant reactions of beta-Ureidoisobutyric acid is hydrolysis, which can occur under both acidic and basic conditions [16]. Under acidic conditions, the urea group can be hydrolyzed to form 3-amino-2-methylpropanoic acid and carbamic acid, with the latter spontaneously decomposing to carbon dioxide and ammonia [16]. In basic conditions, the carboxylic acid group is deprotonated first, followed by potential hydrolysis of the urea group [16].

Table 7: Chemical Reactivity of beta-Ureidoisobutyric acid

| Reaction Type | Description |

|---|---|

| Hydrolysis | Hydrolysis of the urea group can occur under acidic or basic conditions, yielding 3-amino-2-methylpropanoic acid and carbamic acid (which decomposes to CO2 and NH3) |

| Decarboxylation | Under thermal conditions, can undergo decarboxylation to form simpler nitrogen-containing compounds |

| Oxidation | Oxidation can occur at the methyl group or the methylene carbon adjacent to the urea group |

| Reduction | Reduction of the carboxylic acid group can yield the corresponding alcohol |

| Enzymatic Conversion | In biological systems, beta-ureidoisobutyric acid is converted to beta-aminoisobutyric acid by beta-ureidopropionase enzyme |

Decarboxylation is another important reaction, particularly under thermal conditions, where the carboxylic acid group is lost as carbon dioxide, resulting in the formation of simpler nitrogen-containing compounds [21]. This reaction becomes significant at temperatures above 200°C and is one of the primary decomposition pathways for the compound [21].

In biological systems, beta-Ureidoisobutyric acid undergoes enzymatic conversion to beta-aminoisobutyric acid through the action of the enzyme beta-ureidopropionase [8]. This reaction is part of the pyrimidine degradation pathway and represents an important metabolic transformation of the compound [8].

Oxidation reactions can occur at various sites in the molecule, particularly at the methyl group or the methylene carbon adjacent to the urea group, depending on the oxidizing agent and reaction conditions . Reduction of the carboxylic acid group, typically using strong reducing agents like lithium aluminum hydride, can yield the corresponding alcohol derivative .

Structural Analysis Techniques

Several analytical techniques are employed for the structural analysis and characterization of beta-Ureidoisobutyric acid [7] [22]. These techniques provide complementary information about different aspects of the molecular structure and are essential for confirming the identity and purity of the compound [7].

X-ray crystallography is a powerful technique for determining the three-dimensional structure of beta-Ureidoisobutyric acid in its crystalline form [19] [22]. This method provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, as well as intermolecular interactions in the crystal lattice [19]. However, obtaining suitable single crystals for X-ray diffraction analysis can be challenging and may require specialized crystallization techniques [22].

Table 8: Structural Analysis Techniques for beta-Ureidoisobutyric acid

| Technique | Application |

|---|---|

| X-ray Crystallography | Determination of three-dimensional crystal structure and molecular packing |

| NMR Spectroscopy | Elucidation of molecular structure, confirmation of functional groups and their connectivity |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern |

| IR Spectroscopy | Identification of functional groups and bond types |

| UV-Vis Spectroscopy | Analysis of electronic transitions and chromophores |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is extensively used for structural analysis of beta-Ureidoisobutyric acid [13] [14]. Techniques such as correlation spectroscopy (COSY), heteronuclear single-quantum correlation spectroscopy (HSQC), and heteronuclear multiple bond correlation (HMBC) provide valuable information about the connectivity of atoms within the molecule [13] [14]. For instance, 1H-1H COSY experiments reveal which protons are coupled to each other, while HSQC and HMBC experiments establish connections between carbon and hydrogen atoms [13].

Mass spectrometry, particularly when coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is useful for determining the molecular weight of beta-Ureidoisobutyric acid and studying its fragmentation pattern [10] [17]. High-resolution mass spectrometry can provide the exact mass of the compound, which is valuable for confirming its molecular formula [10].

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in beta-Ureidoisobutyric acid [18]. These techniques are particularly useful for identifying the carboxylic acid and urea functionalities through their characteristic vibrational frequencies [18].

Physical Description

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive